3-(3,4-dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline
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Overview
Description
Molecular Structure Analysis
The molecular weight of (3,4-Dimethylphenyl)(4-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone is approximately 238.32 g/mol. Its monoisotopic mass is 238.14 g/mol . The compound exhibits planar geometry due to the conjugation of π-electrons within the aromatic rings.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Biosynthesis Pathways : Studies have explored synthetic pathways to produce phenols and anthraquinones, which are crucial for developing pharmaceuticals and dyes. For example, the treatment of certain benzophenone derivatives with sodium methoxide in dimethyl sulphoxide can yield anthraquinones, suggesting potential biosynthesis pathways for these compounds (Davies, Davies, & Hassall, 1969).
Medicinal Chemistry Applications
- Antioxidant Properties : Research on derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone indicates significant antioxidant power, suggesting potential for therapeutic applications in combating oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Material Science Applications
- Anion Exchange Membranes : The development of poly(arylene ether sulfone) anion exchange membranes incorporating pendant benzyl-quaternary ammonium groups demonstrates the compound's relevance in creating high-performance materials for energy applications, such as fuel cells (Shi et al., 2017).
Organic Chemistry and Catalysis
- Synthetic Methodologies : Research into the synthesis of various heterocycles and organic compounds underscores the compound's role in developing new synthetic methods that are pivotal in organic chemistry and catalysis (Narasaka, 2003).
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-16-6-8-20(12-18(16)3)26(29)24-15-28-25-11-9-21(32-5)14-23(25)27(24)33(30,31)22-10-7-17(2)19(4)13-22/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOSECCKIGVXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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